1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
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Overview
Description
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, a fluorophenyl group, and an imidazo[2,1-b][1,3]thiazole moiety
Preparation Methods
The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated aromatic compounds.
Formation of the Imidazo[2,1-b][1,3]thiazole Moiety: This moiety can be synthesized through a cyclization reaction involving thioamides and α-halo ketones.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Chemical Reactions Analysis
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features, which may interact with various biological targets.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The piperazine ring and the imidazo[2,1-b][1,3]thiazole moiety are believed to play crucial roles in binding to receptors or enzymes, modulating their activity . The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE can be compared to other compounds with similar structural features:
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine rings, are used in psychiatric medications.
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds are studied for their antimicrobial and anticancer properties.
Chlorophenyl and Fluorophenyl Compounds: These groups are common in various pharmaceuticals, contributing to the compounds’ pharmacokinetic properties.
Properties
Molecular Formula |
C23H20ClFN4OS |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
InChI |
InChI=1S/C23H20ClFN4OS/c24-17-2-1-3-19(12-17)27-8-10-28(11-9-27)22(30)13-20-15-31-23-26-21(14-29(20)23)16-4-6-18(25)7-5-16/h1-7,12,14-15H,8-11,13H2 |
InChI Key |
XAPRLKFBQWYPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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